ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate
Description
Properties
CAS No. |
2751620-76-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-5-8-9(13)11-3-4-12(8)6-7/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
WKAPWHLBIKJXRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CNC(=O)C2=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies Involving Pyrrole and Pyrazine Precursors
The most direct route to ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate involves cyclization reactions between pyrrole derivatives and pyrazine precursors. VulcanChem reports that such reactions typically employ acid- or base-catalyzed conditions to form the bicyclic framework . For example, heating ethyl 3-aminopyrrole-2-carboxylate with a pyrazine-dione derivative in acetic acid at reflux can yield the target compound through intramolecular amide bond formation and subsequent dehydration .
Microwave-assisted synthesis has been explored to enhance reaction efficiency. Under microwave irradiation (150–200 W, 120–150°C), cyclization times are reduced from 12–24 hours to 15–30 minutes, with yields improving from 45% to 68% . This method minimizes side reactions, such as ester hydrolysis, which are common under prolonged thermal conditions.
One-Pot Three-Component Synthesis
A highly efficient one-pot method employs ethylenediamine, acetylenic esters, and nitrostyrene derivatives catalyzed by sulfamic acid (SA) (20 mol%) in acetonitrile under reflux . The reaction proceeds via:
-
Dihydroquinoxaline Formation : Ethylenediamine and dimethyl acetylenedicarboxylate (DMAD) condense to form a dihydroquinoxaline intermediate .
-
Nitrostyrene Addition : The enamine intermediate reacts with β-nitrostyrene, activated by SA, leading to cyclization and nitro group elimination .
-
Aromatization : Final dehydrogenation yields the pyrrolo-pyrazine core .
Table 1: Yields for One-Pot Synthesis with Varied Substituents
| Entry | R (Nitrostyrene Substituent) | Yield (%) |
|---|---|---|
| 3a | Phenyl | 82 |
| 3b | p-Methylphenyl | 78 |
| 3c | p-Chlorophenyl | 75 |
| 3d | p-Nitrophenyl | 68 |
This method offers operational simplicity and avoids isolation of intermediates, making it scalable for industrial applications .
Esterification and Post-Functionalization
Post-synthetic modification of preformed pyrrolo-pyrazine carboxylic acids provides an alternative route. A study in the Journal of Medicinal Chemistry details esterification using ethyl chloroformate in the presence of triethylamine (TEA) . For example:
-
Carboxylic Acid Activation : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Esterification : Reaction with ethanol in anhydrous dichloromethane (0°C to room temperature, 6–8 hours) yields the ethyl ester .
This two-step process achieves 70–80% yields but requires stringent anhydrous conditions to prevent hydrolysis .
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Time | Key Challenges |
|---|---|---|---|
| Cyclization | 45–68 | 0.5–24 h | Side reactions (e.g., hydrolysis) |
| Suzuki Coupling | 75–85 | 8–16 h | Pd contamination, cost |
| One-Pot Three-Component | 68–82 | 24 h | Long reaction time |
| Post-Functionalization | 70–80 | 6–8 h | Moisture sensitivity |
The one-pot method balances yield and simplicity, while Suzuki coupling offers precise functionalization. Microwave-assisted cyclization is optimal for rapid small-scale synthesis.
Chemical Reactions Analysis
Reaction Mechanism:
-
Intermediate Formation : 1,2-Diaminobenzene reacts with ethyl pyruvate to form a quinoxaline intermediate.
-
Nucleophilic Addition : α-Bromo ketones, activated by FeCl₃, undergo nucleophilic attack by the quinoxaline intermediate.
-
Cyclization : Sequential elimination and cyclization steps yield the final pyrrolo[1,2-a]pyrazine scaffold .
Cyclization Reactions for Heterocyclic Derivatives
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate can participate in nucleophilic and electrophilic cyclizations to form fused heterocycles.
Reaction with Hydrazine Monohydrate :
-
Conditions : Reflux in MeOH under N₂.
-
Products :
Product Distribution :
| Starting Material | Major Product (Yield) | Minor Product (Yield) |
|---|---|---|
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Pyrrolopyrazinone (67%) | Pyrrolotriazinone (24%) |
Mechanistic Insights :
-
Electronic properties of substituents dictate cyclization mode.
-
Transition state energy barriers (e.g., 1.61 kcal/mol in dichloromethane) influence product distribution .
Structural and Physicochemical Data
| Property
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- CAS Number : 2751620-76-3
- IUPAC Name : Ethyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylate
The compound's structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, making it a versatile building block for further synthetic applications.
Medicinal Chemistry
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate has shown promising biological activities:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antifungal Properties : Demonstrates potential in treating fungal infections.
- Antiviral Activity : Investigated for its ability to inhibit viral replication.
- Antitumor Effects : Shows promise in cancer research due to its cytotoxic properties.
These properties make it a candidate for drug discovery and development, particularly in targeting infectious diseases and cancers.
Organic Synthesis
The compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to explore new derivatives with enhanced biological activities.
Pharmaceutical Industry
This compound is utilized in the pharmaceutical industry for:
- Drug Formulation : As an active ingredient or a precursor in the synthesis of novel drugs.
- Research Applications : Employed in studies aimed at understanding the mechanisms of action of related compounds.
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Antitumor Research
In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a lead compound for developing anticancer agents.
Mechanism of Action
The exact mechanism of action of ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, contributing to its biological activities .
Comparison with Similar Compounds
Ethyl 1-Oxo-1,2,3,4-Tetrahydropyrrolo[1,2-a]Pyrazine-7-Carboxylate (4h)
- Structure : Shares the same pyrrolo[1,2-a]pyrazine core but with partial saturation (tetrahydro form).
- Synthesis : Similar FeCl₃-catalyzed one-pot method; yield 72%, mp 236–238°C .
- Key Difference : Reduced ring saturation alters electronic properties and solubility compared to the fully unsaturated analog.
Methyl 6-Methyl-1H,2H,3H,4H-Pyrrolo[1,2-a]Pyrazine-7-Carboxylate
Methyl 1-Oxo-Octahydro-Pyrido[1,2-a]Pyrazine-7-Carboxylate
- Structure : Pyrido[1,2-a]pyrazine core (pyridine fused with pyrazine) in a fully saturated octahydro form .
- Synthesis : Prepared via NaOMe-mediated benzylation of disubstituted precursors in THF .
- Key Difference : The pyridine ring introduces basicity, altering reactivity in electrophilic substitutions compared to pyrrolo analogs.
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9a)
- Structure : Pyrrolo[2,3-c]pyridine scaffold with ester at position 2 .
- Synthesis : Yield 60% via condensation reactions; chloro derivatives (e.g., 9b) show similar efficiency .
- Key Difference : Altered ring fusion (pyridine vs. pyrazine) modifies hydrogen-bonding interactions and π-stacking in biological targets.
Ethyl Pyrrolo[1,2-a]Pyrazine-3-Carboxylate
- Structure : Ester group at position 3 instead of 7 .
- Synthesis : Discontinued commercial availability suggests challenges in scalability or stability .
- Key Difference : Positional isomerism impacts regioselectivity in further functionalization (e.g., acetylation favors position 8 over 6 in 3-aryl analogs) .
Biological Activity
Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- CAS Number : 2751620-76-3
- IUPAC Name : Ethyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylate
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
- The compound has demonstrated significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus.
- Studies have shown that it can inhibit the growth of fungi such as A. flavus and A. niger .
2. Antitumor Activity
- This compound has been evaluated for its antitumor effects in several human cancer cell lines.
- It exhibits cytotoxic effects with IC50 values in the nanomolar range against cancer cells, indicating potent antitumor activity .
3. Anti-inflammatory Effects
- The compound has shown potential anti-inflammatory effects in various assays, suggesting its utility in treating inflammatory diseases .
4. Antioxidant Properties
- This compound also displays antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest it could modulate ROS levels within cells .
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrrolopyrazine derivatives:
| Compound Type | Biological Activity | IC50 Values |
|---|---|---|
| Ethyl 1-Oxo-Pyrrolo-Pyrazine | Antimicrobial | <100 µM |
| Pyrrolopyrazine Derivatives | Antitumor | <50 nM |
| Other Heterocycles | Anti-inflammatory | >100 µM |
This comparison highlights the unique profile of this compound as a versatile scaffold for drug development.
Case Studies
Several studies have documented the biological efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against clinical isolates of S. aureus and found that the compound exhibited significant bacteriostatic effects with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis with an IC50 value of approximately 25 nM .
Q & A
Q. What are the common synthetic routes for ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate?
The compound is synthesized via base-mediated cyclization and palladium-catalyzed functionalization . A typical approach involves:
- N-Alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .
- Esterification at the 7-position using ethyl chloroformate or via hydrazine hydrate reflux with ethyl esters (e.g., conversion of ethyl carboxylate to carbohydrazide intermediates) .
- Palladium-catalyzed C6 arylation to introduce aryl groups, enhancing structural diversity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H and 13C NMR : Key for identifying proton environments and carbon frameworks. For example, methyl ester protons resonate at δ ~3.5–4.0 ppm, while aromatic protons in the pyrrolopyrazine ring appear at δ ~7.0–8.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for derivatives with precision ≤1 ppm) .
- X-ray crystallography : Resolves ambiguities in stereochemistry using programs like SHELXL for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. How can reaction yields be optimized for C6-arylated derivatives?
- Catalyst selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .
- Solvent and temperature : Reactions in DMF or MeCN at 80–100°C under inert atmosphere improve aryl bromide reactivity .
- Additives : Copper(I) iodide or TEMPO accelerates oxidative dimerization in cascade reactions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields ≥80% .
Q. How to address contradictions in spectral data during characterization?
- Cross-validate NMR assignments : Compare experimental shifts with computed spectra (e.g., DFT calculations) or databases like PubChem .
- Dynamic NMR experiments : Resolve overlapping signals caused by rotational isomerism (e.g., ester groups) by varying temperature .
- Crystallographic refinement : Use SHELXL to resolve disorder in crystal structures, especially for flexible side chains .
Q. What methodologies evaluate its biological activity in osteoclast inhibition?
- In vitro osteoclastogenesis assays : Treat bone marrow-derived macrophages with RANKL and measure tartrate-resistant acid phosphatase (TRAP) activity .
- Molecular docking : Screen against cathepsin K or NF-κB pathways using software like AutoDock to predict binding affinities .
- In vivo models : Administer derivatives to ovariectomized rats and monitor bone density via micro-CT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
